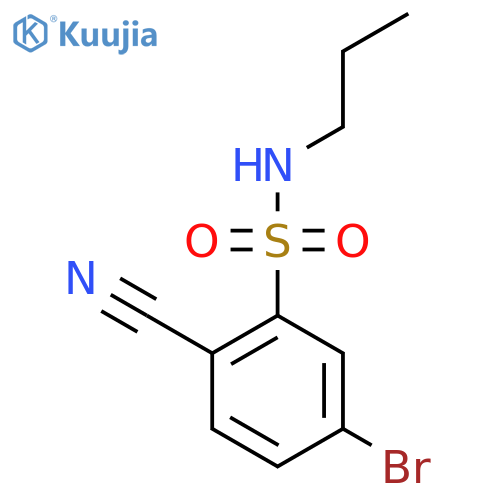

Cas no 1873552-47-6 (5-bromo-2-cyano-N-propylbenzene-1-sulfonamide)

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide

- EN300-1453155

- 1873552-47-6

-

- インチ: 1S/C10H11BrN2O2S/c1-2-5-13-16(14,15)10-6-9(11)4-3-8(10)7-12/h3-4,6,13H,2,5H2,1H3

- InChIKey: MANIACMURJZPKZ-UHFFFAOYSA-N

- SMILES: BrC1C=CC(C#N)=C(C=1)S(NCCC)(=O)=O

計算された属性

- 精确分子量: 301.97246g/mol

- 同位素质量: 301.97246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 368

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 78.3Ų

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453155-500mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 500mg |

$603.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-1.0g |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1453155-2500mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 2500mg |

$1230.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-100mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 100mg |

$553.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-10000mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 10000mg |

$2701.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-50mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 50mg |

$528.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-250mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 250mg |

$579.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-5000mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 5000mg |

$1821.0 | 2023-09-29 | ||

| Enamine | EN300-1453155-1000mg |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide |

1873552-47-6 | 1000mg |

$628.0 | 2023-09-29 |

5-bromo-2-cyano-N-propylbenzene-1-sulfonamide 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

5-bromo-2-cyano-N-propylbenzene-1-sulfonamideに関する追加情報

5-Bromo-2-Cyano-N-Propylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide, with CAS number 1873552-47-6, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a cyano group at the 2-position, and an N-propylsulfonamide moiety at the 1-position of a benzene ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide in drug discovery and development. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, which can enhance drug absorption and bioavailability. Furthermore, the bromine and cyano groups contribute to the molecule's electronic properties, making it an attractive candidate for modulating enzyme activity or targeting specific biological pathways. Researchers have explored its potential as an inhibitor of kinase enzymes, which are critical in cell signaling processes and are often implicated in diseases such as cancer.

In addition to its biological applications, 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide has been investigated for its role in advanced materials science. The compound's ability to form stable covalent bonds and its resistance to environmental degradation make it a promising candidate for use in high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical strength and thermal stability, opening new avenues for its industrial applications.

The synthesis of 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide involves a multi-step process that combines nucleophilic aromatic substitution and sulfonation reactions. The precise control of reaction conditions is crucial to ensure high yields and purity. Researchers have optimized these synthetic routes by employing catalytic systems that enhance reaction efficiency while minimizing side reactions. These improvements have made the compound more accessible for both academic research and industrial-scale production.

From an environmental perspective, the stability and biodegradability of 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide are critical considerations. Studies have shown that under aerobic conditions, the compound undergoes slow degradation due to the electron-withdrawing nature of its functional groups. However, its persistence in certain environments raises concerns about long-term ecological impacts. Ongoing research aims to develop methods for safe disposal and recycling of this compound to mitigate environmental risks.

In conclusion, 5-bromo-2-cyano-N-propylbenzene-1-sulfonamide (CAS No: 1873552-47-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug development, materials science, and advanced chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

1873552-47-6 (5-bromo-2-cyano-N-propylbenzene-1-sulfonamide) Related Products

- 2137506-41-1(5-cyclopropyl-5',6'-dihydro-4'H-spirooxolane-3,7'-thieno2,3-cpyridine)

- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)

- 1903501-19-8(1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

- 2137836-82-7(5-chloro-6-(3-formyl-5-methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid)

- 2227823-48-3((2R)-1-(2,4,6-trichlorophenyl)propan-2-ol)

- 1289093-31-7(5-bromo-3-chloro-2-(2-methylpropoxy)pyridine)

- 2171746-32-8(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid)

- 129263-59-8((5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D)

- 1805212-23-0(3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)

- 1807437-49-5(2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid)